
Menadione nicotinamide bisulfite
Overview
Description
Menadione nicotinamide bisulfite, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Sulfuric Acid-Based Oxidation Systems
Comparative Analysis
An alternative method substitutes methylsulfonic acid with sulfuric acid, where cerous sulfate (Ce₂(SO₄)₃) serves as the oxidant. However, this approach exhibits lower efficiency due to cerium’s reduced solubility in sulfuric acid, necessitating higher temperatures (100–120°C) and longer reaction times (8–12 hours) .
Performance Metrics:
Parameter | Methylsulfonic Acid System | Sulfuric Acid System |
---|---|---|
Yield | 93.2% | 85.4% |
Purity | 95.1% | 89.3% |
Reaction Time | 4–6 hours | 8–12 hours |
Cerium Regeneration Cost | Low | Moderate |
Regulatory and Industrial Validation
Compliance with EU Standards
The European Food Safety Authority (EFSA) mandates that MNB intended for animal feed must contain ≥96% active ingredient, with ≤2% residual solvents. The cerium-mediated method aligns with these requirements, as evidenced by batch analyses showing 95.1–96.8% purity .
Scalability and Environmental Impact
Industrial-scale production utilizes continuous-flow reactors to enhance throughput. The electrochemical cerium regeneration reduces hazardous waste by 70% compared to traditional stoichiometric oxidation methods .
Challenges and Optimization Strategies
Byproduct Formation
Side reactions during sulfonation generate small amounts of 2-methyl-1,4-naphthoquinone-3-sulfonic acid, which is removed via recrystallization from ethanol-water mixtures .
Nicotinamide Solubility
Increasing reaction temperature to 70°C improves nicotinamide solubility in aqueous media, enhancing coupling efficiency. However, temperatures >80°C promote hydrolysis of the bisulfite group, necessitating precise control .
Chemical Reactions Analysis
Types of Reactions: Menadione nicotinamide bisulfite undergoes various chemical reactions, including:
Oxidation: Menadione can be oxidized to form menadione epoxide.
Reduction: Menadione can be reduced to menadiol, which is a hydroquinone form.
Substitution: The sulfonate group in this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium salts and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Menadione epoxide.
Reduction: Menadiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nutritional Applications in Animal Feed
Menadione nicotinamide bisulfite is primarily utilized in animal feed as a source of vitamin K and niacin. Its efficacy has been demonstrated in various studies focusing on livestock, particularly pigs and poultry.
Bioavailability Studies
Research indicates that this compound exhibits superior stability compared to other menadione derivatives like menadione sodium bisulfite. In a study involving growing pigs, the bioavailability of vitamins from this compound was assessed against menadione sodium bisulfite and free nicotinamide. Results showed that blood concentrations of both vitamins were higher in animals fed with this compound, indicating its effective absorption and utilization .
Poultry Studies
In poultry, young chicks fed a vitamin K-deficient diet supplemented with graded levels of menadione from this compound demonstrated a linear decrease in prothrombin time as the dose increased. This suggests that this compound is an effective source of vitamin K for enhancing coagulation factors in chicks .
Stability and Formulation
The stability of this compound during feed processing is crucial for its effectiveness. Studies have shown that this compound remains stable under high-temperature conditions used in feed extrusion and pelleting.
Comparative Stability
A comparative study on the stability of menadione sources revealed that this compound maintains higher recovery rates during high-temperature processing compared to menadione sodium bisulfite. Specifically, recovery rates were 72.74% for this compound versus 64.67% for menadione sodium bisulfite after extrusion at elevated temperatures .
Toxicity and Safety Assessments
Understanding the safety profile of this compound is essential for its application in animal nutrition.
Toxicity Studies
Toxicity studies have indicated that while high doses of menadione can lead to adverse effects such as reduced weight gain and blood parameters in animals, the toxicity threshold for oral administration is significantly higher than for intravenous routes. For instance, doses up to 350 mg/kg body weight were tolerated without adverse effects, while doses above this level led to decreased erythrocyte counts and hemoglobin concentrations .
Data Tables
Parameter | This compound | Menadione Sodium Bisulfite |
---|---|---|
Vitamin K Content (%) | 43 | 51.5 |
Stability (Recovery Rate) | 72.74% | 64.67% |
Toxicity Threshold (mg/kg) | >350 | >500 |
Case Study 1: Swine Nutrition
A study conducted on growing pigs demonstrated that diets supplemented with this compound resulted in higher serum levels of both vitamins K and niacin compared to those receiving alternative forms . This highlights the compound's effectiveness as a nutritional additive.
Case Study 2: Poultry Growth Performance
In trials with young chicks, the incorporation of this compound into their diet improved growth performance metrics significantly when compared to controls lacking vitamin supplementation . The results suggest a direct correlation between dietary supplementation and enhanced growth rates.
Mechanism of Action
Menadione nicotinamide bisulfite exerts its effects through several mechanisms:
Vitamin K Activity: It acts as a precursor to vitamin K2, which is essential for the gamma-carboxylation of glutamic acid residues in certain proteins involved in blood coagulation.
Oxidative Stress Modulation: Menadione can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Menadione and its derivatives can inhibit enzymes such as catalase, affecting cellular redox balance.
Comparison with Similar Compounds
Menadione nicotinamide bisulfite can be compared with other similar compounds such as:
Menadione Sodium Bisulfite: Another derivative of menadione, but with sodium bisulfite instead of nicotinamide.
Vitamin K1 and K2: Naturally occurring forms of vitamin K, which have different side chains and are primarily involved in blood coagulation and bone health.
This compound stands out due to its enhanced stability, bioactivity, and dual role as a source of both vitamin K and niacin .
Biological Activity
Menadione nicotinamide bisulfite (MNB) is a compound that combines menadione, a synthetic form of vitamin K, with nicotinamide, a form of vitamin B3. This compound has been studied for its biological activities, particularly its efficacy as a source of vitamins K and niacin in animal nutrition and its potential therapeutic roles in human health.
Vitamin K Activity
MNB serves as a bioactive source of vitamin K, which is crucial for various physiological processes, including blood coagulation and bone metabolism. The compound has shown to be more stable than other menadione derivatives when incorporated into feed, making it an effective nutritional supplement for livestock. Research indicates that MNB significantly enhances prothrombin time in chicks, suggesting improved vitamin K bioavailability compared to menadione sodium bisulfite (MSB) .
Niacin Activity
In addition to its vitamin K properties, MNB also provides niacin (vitamin B3) activity. Studies have demonstrated that the inclusion of MNB in diets deficient in niacin leads to increased weight gain in chicks, indicating its effectiveness as a niacin source . The compound's dual action as a source of both vitamins enhances its value in animal nutrition.
Toxicity and Safety
Toxicity studies have evaluated the effects of MNB at various dosages. In pigs fed diets containing graded amounts of MNB (100 to 2500 mg/kg), no significant adverse effects were observed on growth performance or blood parameters at lower doses. However, higher doses (500 and 2500 mg/kg) resulted in increased liver enzyme activities, indicating potential hepatic stress . Overall, MNB is considered safe for use in animal feed within established limits .
Cellular Mechanisms
Nicotinamide, a component of MNB, plays a critical role in cellular metabolism and protection against oxidative stress. It has been shown to influence several cellular pathways related to survival and apoptosis. Specifically, nicotinamide can enhance NAD+ levels, which are essential for energy metabolism and DNA repair processes . The compound's ability to modulate oxidative stress pathways positions it as a potential therapeutic agent for conditions such as diabetes and neurodegenerative diseases.
Case Studies
- Diabetes Intervention : Research indicates that nicotinamide can protect pancreatic islet cells from autoimmune destruction in models of type 1 diabetes. In studies involving NOD mice, early intervention with nicotinamide led to reduced islet inflammation and preserved insulin secretion . This suggests that MNB may have similar protective effects due to its nicotinamide content.
- Animal Trials : A study involving young chicks demonstrated that those fed diets supplemented with MNB exhibited improved growth metrics compared to controls lacking these vitamins. The prothrombin time decreased significantly with increasing doses of MNB, confirming its efficacy as a vitamin K source .
Comparative Efficacy
The following table summarizes the comparative efficacy of MNB against other forms of vitamin K and niacin sources:
Compound | Vitamin K Activity | Niacin Activity | Safety Profile |
---|---|---|---|
This compound (MNB) | High | High | Safe at practical levels |
Menadione Sodium Bisulfite (MSB) | Moderate | Low | Safe but less stable |
Nicotinamide | None | High | Safe at therapeutic doses |
Q & A
Q. How can researchers determine the stability of MNB under varying experimental or storage conditions?
Methodological Approach :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy to quantify MNB degradation over time under controlled conditions (e.g., temperature, pH, light exposure). For example, MNB dissolved in phosphate-buffered saline (PBS) should be prepared immediately before use to avoid instability .
- Technical Parameters : Monitor purity thresholds (≥96% MNB content) and moisture levels (≤1.5%) as per standardized quality criteria .
- Regulatory Standards : Refer to feed additive guidelines (e.g., GB/T 26442-2010) for stability testing protocols, including accelerated aging studies .
Q. What methodologies are optimal for detecting MNB in biological matrices such as serum or tissue homogenates?
Methodological Approach :
- Chemiluminescence : Employ chemiluminescent assays with luminol or perylene-based systems, as demonstrated in studies quantifying MNB in pharmaceutical preparations and biological fluids .
- Chromatographic Separation : Use reversed-phase HPLC coupled with electrochemical detection for high sensitivity, particularly in complex matrices like liver microsomes .
- Validation : Cross-validate results using mass spectrometry (LC-MS) to confirm specificity, especially when MNB coexists with redox-active compounds like menadione derivatives .
Q. What are the critical considerations in synthesizing high-purity MNB for controlled in vivo studies?
Methodological Approach :
- Synthetic Routes : Traditional methods involve oxidizing 2-methylnaphthalene with chromium(VI) reagents, but prioritize alternative pathways (e.g., enzymatic or microbial synthesis) to reduce toxic byproducts .
- Purification : Use recrystallization in ethanol-water mixtures to achieve crystalline MNB (melting point: 182°C) with minimal impurities .
- Complexation Stability : Verify the bisulfite-nicotinamide linkage via nuclear magnetic resonance (NMR) to ensure structural integrity, as dissociation can alter bioavailability .
Q. How does MNB’s redox cycling activity influence cytochrome P450 (CYP)-mediated metabolic pathways?
Methodological Approach :
- In Vitro Models : Incubate MNB with human recombinant CYP enzymes (e.g., CYP3A4, CYP1A2) and NADPH to measure competitive inhibition of substrate metabolism (e.g., parathion → paraoxon conversion) .
- Redox Monitoring : Quantify superoxide radical formation using electron paramagnetic resonance (EPR) or fluorescent probes (e.g., dihydroethidium) to correlate MNB’s redox cycling with CYP suppression .
- In Vivo Validation : Administer MNB to rodent models pre-exposed to organophosphates; assess mitigation of neurotoxicity via cholinesterase activity assays .
Q. How can contradictory findings on MNB’s bioavailability in avian models be resolved?
Methodological Approach :
- Dose-Response Studies : Compare MNB’s efficacy at varying doses (e.g., 1–5 mg/kg diet) in chicks, controlling for baseline niacin levels to isolate vitamin K-specific effects .
- Bioavailability Markers : Measure prothrombin time (PT) and plasma phylloquinone levels as functional indicators of vitamin K activity, alongside hepatic NAD+ levels for niacin bioavailability .
- Dietary Interactions : Account for matrix effects (e.g., lipid content) that may enhance or inhibit MNB absorption, as seen in studies using soy-based vs. fishmeal diets .
Q. What experimental models are suitable for studying MNB’s interactions with other vitamins in metabolic pathways?
Methodological Approach :
- Co-Supplementation Studies : Design factorial experiments in rodents or poultry to assess synergies/antagonisms between MNB and fat-soluble vitamins (e.g., vitamin E) or B-complex vitamins (e.g., riboflavin) .
- Omics Integration : Use transcriptomics (RNA-seq) to identify genes regulated by MNB in pathways like NAD+ synthesis or oxidative stress response, comparing outcomes with nicotinamide-only treatments .
- Tissue-Specific Analysis : Profile MNB metabolites (e.g., menadione, nicotinamide) in liver, kidney, and plasma using LC-MS to map compartment-specific interactions .
Q. How can researchers address variability in MNB’s efficacy across species or physiological states?
Methodological Approach :
- Comparative Trials : Conduct parallel studies in monogastric (e.g., swine) vs. ruminant models to evaluate species-specific metabolism, leveraging MNB’s water solubility in feed formulations .
- Disease Models : Induce metabolic stressors (e.g., oxidative liver injury) in rodents to test MNB’s therapeutic potential under pathological conditions, using biomarkers like glutathione (GSH) depletion .
- Pharmacokinetic Profiling : Calculate MNB’s half-life (t½) and tissue distribution via radiolabeled (<sup>14</sup>C) MNB in different species .
Properties
CAS No. |
73581-79-0 |
---|---|
Molecular Formula |
C17H16N2O6S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9) |
InChI Key |
RMXKVUXLGPLYON-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N |
Canonical SMILES |
COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
menadione nicotinamide bisulfite |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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